molecular formula C19H20ClN5O2S B11234540 2-chloro-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide

2-chloro-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11234540
M. Wt: 417.9 g/mol
InChI Key: OGWIWFFZQDCXSR-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a sulfonamide group, a chlorinated benzene ring, and a dimethylaminopyrimidine moiety

Preparation Methods

The synthesis of 2-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Intermediate: The synthesis begins with the preparation of the 4-(dimethylamino)-6-methylpyrimidine intermediate. This can be achieved through the reaction of appropriate starting materials under controlled conditions.

    Amination Reaction: The pyrimidine intermediate is then subjected to an amination reaction with 4-aminobenzenesulfonamide to form the desired sulfonamide linkage.

    Chlorination: The final step involves the chlorination of the benzene ring to introduce the chlorine atom at the 2-position.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-Chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated benzene ring. Common reagents for these reactions include nucleophiles such as amines and thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups involved. For example, the dimethylamino group can be oxidized to form N-oxides.

    Coupling Reactions: The presence of the sulfonamide group allows for coupling reactions with other aromatic compounds, facilitating the formation of more complex structures.

Scientific Research Applications

2-Chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial and anticancer agent, due to its ability to interfere with specific biochemical pathways.

    Industry: In industrial settings, the compound is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity by forming stable complexes. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide can be compared with other similar compounds, such as:

    Sulfonamides: Other sulfonamide compounds, such as sulfamethoxazole and sulfanilamide, share similar structural features and exhibit comparable biological activities.

    Pyrimidine Derivatives: Compounds like 4-amino-6-methylpyrimidine and 2-chloro-4,6-dimethylpyrimidine have structural similarities and are used in similar research applications.

    Chlorinated Aromatics: Chlorinated aromatic compounds, such as chlorobenzene and 2-chlorotoluene, exhibit similar reactivity patterns in substitution reactions.

The uniqueness of 2-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H20ClN5O2S

Molecular Weight

417.9 g/mol

IUPAC Name

2-chloro-N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C19H20ClN5O2S/c1-13-12-18(25(2)3)23-19(21-13)22-14-8-10-15(11-9-14)24-28(26,27)17-7-5-4-6-16(17)20/h4-12,24H,1-3H3,(H,21,22,23)

InChI Key

OGWIWFFZQDCXSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)N(C)C

Origin of Product

United States

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